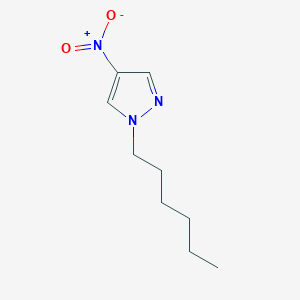
(S)-1,2-Dimethylpiperazine
Overview
Description
(S)-1,2-Dimethylpiperazine (DMP) is an organic compound with the molecular formula C5H12N2. It is a colorless, water-soluble liquid with a characteristic odor. DMP is a derivative of piperazine, a cyclic secondary amine with a wide range of applications in the chemical and pharmaceutical industries. In addition to its industrial use, DMP has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent and its ability to stimulate the immune system.
Scientific Research Applications
1. CCR1 Antagonists in Inflammatory Diseases
(S)-1,2-Dimethylpiperazine derivatives have been identified as CCR1 antagonists, useful in treating inflammatory diseases. Compounds utilizing these derivatives demonstrate good receptor affinity and promising pharmacokinetic properties, showing improved profiles compared to prior art compounds (Norman, 2006).
2. Crystal Structure Analysis
The crystal structure of trans-2,5-dimethylpiperazine, a related compound, has been extensively studied. This research provides insights into the molecular architecture, showing a centrosymmetric molecule with a chair form and equatorial methyl groups, forming infinite ribbons through N-H...N hydrogen bonds (Okamoto et al., 1982).
3. Lithium Anilide Structure
Research involving 1,4-dimethylpiperazine demonstrates its role in partially disrupting the aggregation within lithium anilide. The study reveals a pentanuclear asymmetrical ladder structure, providing insights into the amorphous lithium anilide structure (Clegg et al., 2000).
4. Polyurethane Foam Production
1,4–dimethylpiperazine has been evaluated as a catalyst in polyether foam production. It exhibited lower gelling and blowing action compared to triethylene diamine, suggesting its suitability as a delayed action catalyst for specific foam properties (Samarappuli & Liyanage, 2018).
5. Nuclear Spin Resonance Studies
Studies on N,N1‐dimethylpiperazine have focused on nuclear magnetic resonance, particularly the 14N nuclear quadrupole resonance. The research provides valuable data on quadrupole frequencies and spin‐lattice relaxation times, influenced by molecule rotation (Tzalmona & Kaplan, 1974).
6. Radical Cation Studies
The radical cation of N,N-dimethylpiperazine has been analyzed using time-resolved optical absorption and resonance Raman spectroscopy. This study contributes to understanding the molecular structures and vibrational force fields in radical cations, revealing significant through-σ-bond interactions (Brouwer et al., 1998).
properties
IUPAC Name |
(2S)-1,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)



![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)


![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)